4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide
CAS No.: 440087-52-5
Cat. No.: VC8721261
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440087-52-5 |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C21H25NO4/c1-24-18-7-3-16(4-8-18)20(23)22-15-21(11-13-26-14-12-21)17-5-9-19(25-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,22,23) |
| Standard InChI Key | HUBILYDUDXDEIO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC |
Introduction
Key Features:
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The compound contains aromatic systems stabilized by methoxy substituents, which can influence its electronic properties.
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The oxane ring enhances the compound's steric profile and may contribute to its solubility and reactivity.
Synthesis
The synthesis of 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide typically involves multi-step organic reactions. Below is a generalized synthetic scheme:
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Preparation of Oxane Intermediate:
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A 4-(4-methoxyphenyl)-substituted oxane derivative is synthesized through cyclization reactions using suitable precursors like diols or epoxides.
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Benzamide Formation:
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The oxane intermediate is reacted with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
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Methoxy Substitution:
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Methoxy groups are introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.
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Analytical Techniques for Characterization:
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NMR Spectroscopy (1H and 13C): Confirms the chemical structure through chemical shifts.
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FTIR Spectroscopy: Identifies functional groups (e.g., amide C=O stretching around 1650 cm).
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
Crystallographic Data
The compound likely crystallizes in a monoclinic or orthorhombic system, as observed in structurally similar compounds. Key crystallographic parameters include:
| Parameter | Value (Approx.) |
|---|---|
| Unit Cell Dimensions | Varies based on synthesis conditions |
| Hydrogen Bonding | C-H···O and N-H···O interactions |
| Stability | Enhanced by secondary intermolecular forces |
Such crystal structures are often resolved using single-crystal X-ray diffraction techniques.
Pharmaceuticals:
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The compound's benzamide core suggests potential bioactivity, particularly in drug development for neurological or inflammatory disorders.
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Methoxy substitutions are known to enhance membrane permeability, improving bioavailability.
Material Science:
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Aromatic systems with methoxy groups are often used in organic semiconductors or light-emitting materials.
Chemical Intermediates:
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It may serve as a precursor for synthesizing more complex organic molecules, such as dyes or agrochemicals.
Comparative Analysis with Related Compounds
To highlight its unique features, here is a comparison with structurally similar compounds:
| Property | 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide | Related Benzamides |
|---|---|---|
| Functional Groups | Methoxy, Benzamide, Oxane | Methoxy, Benzamide |
| Solubility | Moderate in polar solvents | Varies |
| Potential Applications | Pharmaceuticals, Materials Science | Mostly Pharmaceuticals |
Research Gaps and Future Directions
While the compound exhibits promising structural features, further studies are required to explore:
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Biological Activity: Screening for antibacterial, antifungal, or anticancer properties.
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Material Properties: Evaluating its potential in optoelectronic devices.
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Toxicity Studies: Assessing environmental and biological safety profiles.
This detailed analysis underscores the importance of 4-Methoxy-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}benzamide as a versatile compound with applications spanning pharmaceuticals and materials science. Further research could unlock its full potential across various scientific domains.
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